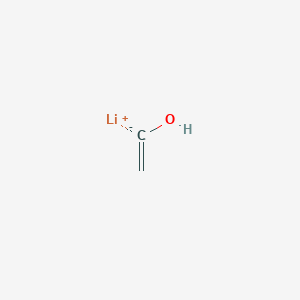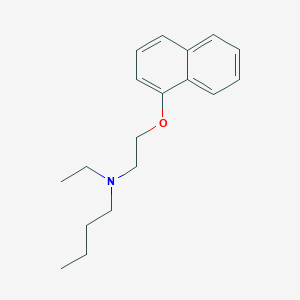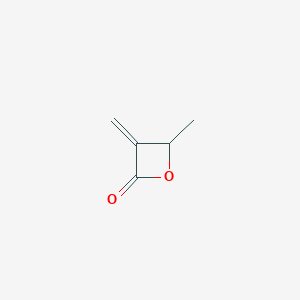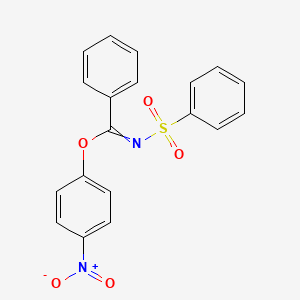![molecular formula C28H26O4S B14310172 1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene) CAS No. 111804-12-7](/img/structure/B14310172.png)
1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene) is a complex organic compound with a molecular formula of C40H34O4S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene) typically involves the reaction of 4,4’-dihydroxydiphenyl sulfone with 2,6-dimethylphenol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenylene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of advanced materials and polymers.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene) involves its interaction with specific molecular targets and pathways. The sulfone group can act as an electron-withdrawing group, influencing the electronic properties of the compound. This can affect its reactivity and interactions with other molecules, leading to various chemical and biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Sulfonylbis[4-(prop-2-en-1-yloxy)benzene]
- 4,4’-[Sulfonylbis(4,1-phenyleneoxy)]dianiline
- 10,10′-(4,4′-Sulfonylbis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine)
Uniqueness
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene) is unique due to its specific combination of sulfone and phenylene groups, which impart distinct electronic and structural properties. This uniqueness makes it valuable for specialized applications in materials science and industrial chemistry.
Properties
CAS No. |
111804-12-7 |
|---|---|
Molecular Formula |
C28H26O4S |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
2-[4-[4-(2,6-dimethylphenoxy)phenyl]sulfonylphenoxy]-1,3-dimethylbenzene |
InChI |
InChI=1S/C28H26O4S/c1-19-7-5-8-20(2)27(19)31-23-11-15-25(16-12-23)33(29,30)26-17-13-24(14-18-26)32-28-21(3)9-6-10-22(28)4/h5-18H,1-4H3 |
InChI Key |
KCOYJNNZUIVBIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=C(C=CC=C4C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-[2-(Chloromethyl)phenyl]propyl}(triethoxy)silane](/img/structure/B14310092.png)





![4-[(4-Cyanophenyl)tellanyl]benzamide](/img/structure/B14310129.png)
![3-[2-[Bis(2-hydroxyethyl)carbamoylamino]ethyl]-1,1-bis(2-hydroxyethyl)urea](/img/structure/B14310130.png)




![5-[(5-Amino-6-chloropyrimidin-4-yl)amino]pentan-1-ol](/img/structure/B14310164.png)

